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Compound of Interest

2-Hydroxy-3-
Compound Name:

methylbenzylphosphonic acid
CAS No.: 52741-95-4

Cat. No.: B14640427

Get Quote

\ J

CAS Registry Number: 52741-95-4 Molecular Formula: CsH1104P Molecular Weight: 202.14
g/mol

Executive Summary & Chemical Context

2-Hydroxy-3-methylbenzylphosphonic acid is a specialized organophosphorus intermediate,
primarily utilized as a bidentate ligand in coordination chemistry and a corrosion inhibitor in
industrial applications. Its structure features a phosphonomethyl group (-CH2POsHz) ortho to a
phenolic hydroxyl group, creating a potent chelation site for transition metals (e.g., Fe3*, Zn2*).

This guide provides a rigorous framework for validating the identity and purity of this compound
using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass
Spectrometry (MS). The data presented below synthesizes standard spectroscopic principles
with specific structural constraints of the 1,2,3-trisubstituted benzene system.

Synthesis Context & Impurity Profiling
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Understanding the synthesis origin is critical for interpreting spectral "noise.” This compound is
typically synthesized via two primary routes:

e Mannich-Type Reaction:o-Cresol + Formaldehyde + Phosphorous Acid.
o Common Impurities: Bis(phosphonomethyl) derivatives, unreacted o-cresol.
e Arbuzov Rearrangement: 2-Hydroxy-3-methylbenzyl chloride + Triethyl phosphite

Hydrolysis.

o Common Impurities: Mono-ethyl esters (incomplete hydrolysis), benzyl chloride residues.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural confirmation. The analysis must account for the coupling
between Phosphorus-31 (

P, spin 1/2) and both protons and carbons.

Solvent Selection: DMSO-ds is recommended for observing exchangeable protons (OH/POH).
D20 (with NaOD) is preferred for resolution of the carbon skeleton but will exchange labile
protons.

A.

H NMR (Proton NMR)

o Key Feature: The methylene protons (-CH2—P) appear as a distinct doublet due to large
geminal coupling with phosphorus (

)

o Aromatic Region: The 1,2,3-substitution pattern yields a specific splitting pattern (typically
two doublets and one triplet, or a multiplet depending on field strength).

Table 1: Predicted
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H NMR Data (DMSO-ds, 400 MHZz)

Chemical Shift Coupling
( Multiplicity Integration L Assignment
» Ppm) , Hz)
Phenolic -OH &
8.50 - 10.00 Broad Singlet 3H - P—OH
(Exchangeable)
6.95 - 7.05 Doublet (d) 1H Ar—H (6-position)
6.85 - 6.95 Doublet (d) 1H Ar—H (4-position)
6.65 - 6.75 Triplet (t) 1H Ar—H (5-position)
Ar—CH>—-P
2.85-3.05 Doublet (d) 2H _ _
(Diagnostic)
) Ar—CHs (3-
2.15-2.25 Singlet (s) 3H - N
position)
B.

C NMR (Carbon NMR)

o Key Feature: Carbon-Phosphorus couplings (

) are observable up to 3 bonds away. The benzylic carbon (C1) will show a large doublet (

).

Table 2: Predicted

C NMR Data (DMSO-ds)
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Chemical Shift ( Splitting (
Assignment Note
» PpmM) )
Doublet ( ipso to OH, coupled to
154.5 C2 (Ar-OH)
Hz) P
130.2 Singlet (or weak d) C4 (Ar-H) meta to CHzP
128.5 Singlet C6 (Ar-H) ortho to CHzP
Doublet (
125.0 C3 (Ar-CHs) meta to CHzP
Hz)
120.5 Singlet C5 (Ar-H) para to CHzP
Doublet (
119.0 C1 (Ar-CHz2P) ipso to CHz2P
Hz)
Doublet (
30.5-34.0 —CH2>-P Direct P-C Bond
Hz)
16.5 Singlet —CHs Methyl group
C.

P NMR (Phosphorus NMR)

Standard: 85% HsPOas (external standard,

= 0.0 ppm).

Observation: A single clean resonance confirms the phosphonic acid state.

Shift:

20.0 — 26.0 ppm (Singlet, H-decoupled).

o Note: Presence of peaks at
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0-5 ppm indicates phosphate impurities (C-O-P bonds).

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) in Negative Mode (ESI-) is most sensitive for

phosphonic acids due to facile deprotonation.
e Molecular lon:

at m/z 201.1.

e Fragmentation Pattern (MS/MS):
o Precursor: 201.1
o Loss of H20 (18 Da)

183.1 (Cyclic phostone formation).

o Loss of H3POs (82 Da)

119.1 (Methyl-quinone methide species).

o Loss of POsHz (79 Da)

121.1 (Hydroxymethyl-cresol radical).

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Table 3: Diagnostic IR Bands
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Wavenumber
Vibration Mode Intensity Description
(cm™)
Phenolic and P-OH
3200 - 3500 O-H Broad, Strong _
(O-H) hydrogen bonding.
Phosphoryl stretch;
1150 - 1250 (P=0) Strong sensitive to H-
bonding.
1000 - 1050 (P-O) Medium P-OH stretching.
900 - 950 Broad P-On
- roa
(P-O) bending/deformation.
) Aromatic ring skeletal
1450 - 1600 _ Medium
- vibrations.
(C=0C) ibrati

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the compound structure,

highlighting the "Self-Validating" checkpoints.
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ESI-MS (Negative Mode)

VALIDATED STRUCTURE
(Pure Compound)

Crude Sample

(2-Hydroxy-3-methylbenzylphosphonic acid)

Dissolve in DMSO-d6
(Prevents H/D Exchange)

1H NMR Analysis

Is CH2 doublet at ~3.0 ppm
with J_HP ~20Hz present?

31P NMR Analysis

Single Peak at
20-26 ppm?

INo (Multiplets/Shift)

Impurity: Phosphate
(Check 31P ~0 ppm)

Mass > 201

Impurity: Mono/Di-ester
(Check 31P shifts)
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Caption: Analytical decision tree for structural validation of 2-Hydroxy-3-
methylbenzylphosphonic acid.
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e Synthetic Context (Mannich Reaction)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comprehensive Characterization Guide: 2-Hydroxy-3-
methylbenzylphosphonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14640427/docs#comprehensive-characterization-
guide-2-hydroxy-3-methylbenzylphosphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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